1-Methyl-3-nitro-1H-pyrazole
Overview
Description
1-Methyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a nitro group at position 3. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitro-1H-pyrazole can be synthesized through several methods. One common approach involves the nitration of 1-methylpyrazole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methyl group at position 1 can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1-methyl-3-amino-1H-pyrazole.
Substitution: Formation of various substituted pyrazole derivatives
Scientific Research Applications
1-Methyl-3-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmacophore in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
1-Methyl-3-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
3-Methyl-1-phenyl-1H-pyrazole: Contains a phenyl group at position 1 instead of a methyl group.
3,5-Dimethyl-1H-pyrazole: Contains an additional methyl group at position 5
Uniqueness: 1-Methyl-3-nitro-1H-pyrazole is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical reactivity and potential biological activities. The nitro group, in particular, plays a crucial role in its redox behavior and interaction with various molecular targets .
Properties
IUPAC Name |
1-methyl-3-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-6-3-2-4(5-6)7(8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAQNTBUXCCZHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202561 | |
Record name | 1-Methyl-3-nitropyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54210-32-1 | |
Record name | 1-Methyl-3-nitropyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054210321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3-nitropyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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